Cas no 1445699-66-0 (1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole)

1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole is a sulfonamide-based heterocyclic compound featuring a dichloropyridine moiety linked to a dihydroindole scaffold. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The electron-withdrawing sulfonyl group enhances stability while facilitating selective functionalization. The dichloropyridine component offers sites for further derivatization, making it a versatile intermediate for synthesizing biologically active molecules. Its rigid framework may contribute to improved binding affinity in target interactions. The compound's well-defined crystalline form ensures consistent purity, supporting reproducible results in research and development. Suitable for controlled reactions, it serves as a valuable building block in the design of novel sulfonamide derivatives.
1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole structure
1445699-66-0 structure
Product name:1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole
CAS No:1445699-66-0
MF:C13H10Cl2N2O2S
MW:329.201699733734
CID:6567339
PubChem ID:75396058

1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole
    • 1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole
    • EN300-26612437
    • AKOS033425409
    • 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole
    • Z1556992011
    • 1445699-66-0
    • Inchi: 1S/C13H10Cl2N2O2S/c14-10-5-7-16-13(15)12(10)20(18,19)17-8-6-9-3-1-2-4-11(9)17/h1-5,7H,6,8H2
    • InChI Key: PJRNFCZTCOKWEX-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C(C=1S(N1C2C=CC=CC=2CC1)(=O)=O)Cl

Computed Properties

  • Exact Mass: 327.9840041g/mol
  • Monoisotopic Mass: 327.9840041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 58.6Ų

1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26612437-0.05g
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole
1445699-66-0 95.0%
0.05g
$212.0 2025-03-20

1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole Related Literature

Additional information on 1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole

1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole: A Comprehensive Overview

The compound 1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole (CAS No. 1445699-66-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring substituted with two chlorine atoms at positions 2 and 4, a sulfonyl group attached to the pyridine ring at position 3, and a dihydroindole moiety. The combination of these functional groups makes this compound a versatile building block for further chemical modifications and applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving advanced coupling reactions and selective oxidations. The synthesis of 1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole has been optimized to achieve high yields and purity levels, making it accessible for research and industrial applications. The molecule's structure has been thoroughly characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

The sulfonyl group in the molecule plays a crucial role in its reactivity and functionality. Sulfonyl groups are known to enhance the stability of compounds and can act as leaving groups in certain reactions. In the case of 1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole, the sulfonyl group facilitates the formation of bioactive derivatives through nucleophilic substitutions or other transformations. This makes the compound an attractive starting material for drug discovery programs targeting various therapeutic areas.

The dihydroindole moiety adds another layer of complexity to the molecule's structure. Dihydroindoles are known for their ability to form hydrogen bonds and participate in π-interactions, which are essential for molecular recognition in biological systems. The presence of this moiety in 1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole enhances its potential as a ligand in metalloenzyme inhibition or as a component in supramolecular assemblies.

Recent studies have explored the biological activity of 1-(2,4-Dichloropyridin-3-yl)sulfonyl-2,3-dihydro-1H-indole and its derivatives. Researchers have reported that this compound exhibits promising anti-inflammatory properties by modulating key enzymes involved in inflammatory pathways. Additionally, its ability to inhibit certain kinases makes it a candidate for anti-cancer drug development.

In terms of material science applications, the unique electronic properties of 1-(2,4-Dichloropyridin-3-yldioxy).sulfonyl group make it a potential candidate for use in organic electronics. Its ability to undergo redox reactions suggests applications in batteries or photovoltaic devices.

The synthesis and characterization of 1-(2,4-Dichloropyridin-3-yldioxy).sulfonyl group have been documented in several peer-reviewed journals. These studies highlight the importance of stereochemistry and regioselectivity in achieving desired products during synthesis. Furthermore, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of this compound.

In conclusion, 1-(2,4-Dichloropyridin-3-yldioxy).sulfonyl group (CAS No. 1445699–66–0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure offers opportunities for further chemical modifications and exploration into novel functionalities. As research continues to uncover its potential uses, this compound is poised to play a significant role in advancing both academic research and industrial innovations.

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